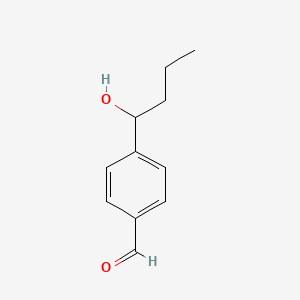

4-(1-Hydroxybutyl)benzaldehyde

Description

5-(Allyloxy)-2-sulfanylphenol is a phenolic derivative featuring an allyloxy group (–O–CH₂–CH=CH₂) at the 5-position and a sulfanyl (thiol, –SH) group at the 2-position of the benzene ring. This compound combines the electron-donating properties of the allyloxy group with the nucleophilic and redox-active thiol functionality, making it a molecule of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-(1-hydroxybutyl)benzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h4-8,11,13H,2-3H2,1H3 |

InChI Key |

JMWWZADCCCBMBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Bioactivity

Key Comparisons:

5-Allyloxy vs. 5-Ethoxy/Methoxy Derivatives Anti-biofilm activity: Thioxothiazolidin-4-one derivatives with 3-(allyloxy) substituents (e.g., 3-(4-fluorophenyl)-5-(3-(allyloxy)-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) exhibit high anti-biofilm activity (79 records in the aBiofilm database), comparable to ethoxy and fluorophenyl analogs . Receptor antagonism: In aporphine derivatives, allyloxy substituents at specific positions (e.g., C1 vs. C2) significantly affect 5-HT2A receptor activity. For example, replacing a methoxy group with allyloxy at C1 improved antagonism, while C2 allyl substituents reduced activity, highlighting positional sensitivity .

Thiol (Sulfanyl) vs. Hydroxyl or Sulfonamide Groups The thiol group in 5-(allyloxy)-2-sulfanylphenol confers distinct redox reactivity compared to hydroxyl or sulfonamide analogs (e.g., methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate). Thiols participate in disulfide bonds and metal coordination, which can enhance antioxidant or antimicrobial properties but may reduce stability under oxidative conditions .

Stability and Reactivity

- Plasma-Induced Polymerization: Allyloxy groups in monomers like A6CC (5-((allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one) demonstrate stability under plasma conditions, enabling controlled polymerization. This contrasts with more reactive epoxide groups, suggesting allyloxy derivatives may offer advantages in materials science .

- Oxidative Sensitivity: The thiol group in 5-(allyloxy)-2-sulfanylphenol is prone to oxidation, necessitating stabilization strategies (e.g., nitrogen atmospheres), whereas sulfonamide or methoxy analogs (e.g., ) are more inert .

Data Tables

Table 1: Anti-Biofilm Activity of Allyloxy-Containing Compounds (Selected Data from aBiofilm Database)

| Compound Name | Target Microorganism | Number of Records |

|---|---|---|

| 3-(4-Fluorophenyl)-5-(3-(allyloxy)-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | Staphylococcus aureus | 79 |

| 3-(Pyridin-3-yl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | Pseudomonas aeruginosa | 79 |

| 5-Fluorouracil | Candida albicans | 58 |

Interpretation: Allyloxy-substituted thioxothiazolidinones show comparable efficacy to ethoxy analogs, underscoring their versatility against Gram-positive and Gram-negative pathogens .

Table 2: Positional Impact of Allyloxy Substituents on Receptor Activity

| Compound Structure | 5-HT2A Receptor Antagonism (IC₅₀) | α1A Receptor Antagonism (IC₅₀) |

|---|---|---|

| Aporphine with C1 allyloxy, C2 methoxy (15a) | 12 nM | 480 nM |

| Aporphine with C2 allyloxy (14) | Inactive | Inactive |

Interpretation : Allyloxy groups at C1 enhance 5-HT2A selectivity, whereas C2 placement abolishes activity, emphasizing spatial constraints in receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.